molecular formula C16H22N2O5S2 B13828858 S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-33-6

S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B13828858
CAS No.: 41287-33-6
M. Wt: 386.5 g/mol
InChI Key: ODFFJVKYNZZQHO-UHFFFAOYSA-N
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Description

S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with a unique structure that combines a quinoline derivative with a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the propylamino group. The final step involves the addition of the thiosulfate group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiosulfate group, leading to the formation of sulfonate derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the amino and thiosulfate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and thiosulfate derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in the study of cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the development of new materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with proteins. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety but lack the thiosulfate group.

    Thiosulfate compounds: Sodium thiosulfate is a simple thiosulfate compound without the complex organic structure.

Uniqueness: The combination of the quinoline and thiosulfate groups in S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, setting it apart from other compounds.

Properties

CAS No.

41287-33-6

Molecular Formula

C16H22N2O5S2

Molecular Weight

386.5 g/mol

IUPAC Name

6-methoxy-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

InChI

InChI=1S/C16H22N2O5S2/c1-12-10-16(18-15-5-4-13(22-2)11-14(12)15)23-8-3-6-17-7-9-24-25(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21)

InChI Key

ODFFJVKYNZZQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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